molecular formula C17H10F4O B14774810 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene

1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene

Cat. No.: B14774810
M. Wt: 306.25 g/mol
InChI Key: JCMRERSEGOWTHT-UHFFFAOYSA-N
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Description

1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a naphthalene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, solvents, and reaction conditions can be tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify it further.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene can be compared to other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Conclusion

This compound is a compound of significant interest in various fields of research and industry

Properties

Molecular Formula

C17H10F4O

Molecular Weight

306.25 g/mol

IUPAC Name

1-fluoro-2-[4-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H10F4O/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)22-17(19,20)21/h1-10H

InChI Key

JCMRERSEGOWTHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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